molecular formula C10H10O B3340220 1-(m-Methylphenyl)-2-propyn-1-ol CAS No. 29978-38-9

1-(m-Methylphenyl)-2-propyn-1-ol

Cat. No. B3340220
CAS RN: 29978-38-9
M. Wt: 146.19 g/mol
InChI Key: GHTICGMHEPKNMD-UHFFFAOYSA-N
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Description

Compounds like “1-(m-Methylphenyl)-2-propyn-1-ol” belong to a class of organic compounds known as aromatic alcohols. These are alcohols that contain an aromatic system .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an appropriate phenyl compound with a suitable alkyne in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of such compounds typically consists of a phenyl group (a benzene ring) attached to an alkyne (a carbon-carbon triple bond), with a hydroxyl group (-OH) attached to one of the carbon atoms .


Chemical Reactions Analysis

The chemical reactions of aromatic alcohols can be quite diverse, depending on the specific groups attached to the aromatic ring. They can undergo oxidation reactions, substitution reactions, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-(m-Methylphenyl)-2-propyn-1-ol” would depend on its specific structure. Factors such as boiling point, melting point, solubility, and reactivity would be determined by the nature of the phenyl group, the alkyne, and the alcohol group .

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the system in which it is acting. Without specific information about the system (biological, chemical, physical), it’s challenging to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their potential hazards .

Future Directions

The future directions for research on a specific compound would depend on its potential applications. This could include exploring its reactivity, its potential uses in synthesis, its biological activity, and more .

properties

IUPAC Name

1-(3-methylphenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-3-10(11)9-6-4-5-8(2)7-9/h1,4-7,10-11H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTICGMHEPKNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylphenyl)-2-propyn-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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